molecular formula C18H30O2 B13829717 5alpha-Estrane-3beta,17alpha-diol

5alpha-Estrane-3beta,17alpha-diol

Cat. No.: B13829717
M. Wt: 278.4 g/mol
InChI Key: QNKATSBSLLYTMH-DFCPBBEJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Estrane-3beta,17alpha-diol typically involves the reduction of 5alpha-androstane-3,17-dione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5alpha-Estrane-3beta,17alpha-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or methanesulfonyl chloride (MsCl).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Tosyl chloride (TsCl), methanesulfonyl chloride (MsCl)

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: More saturated derivatives

    Substitution: Tosylates or mesylates

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5alpha-Estrane-3beta,17alpha-diol is unique due to its specific configuration and its role as a regulator of gonadotropin secretion. Unlike 3beta-Androstanediol, which primarily acts on estrogen receptors, this compound exerts its effects mainly through androgen receptors .

Properties

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

(3S,5R,8R,9S,10S,13S,14R,17S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12+,13+,14+,15-,16-,17+,18+/m1/s1

InChI Key

QNKATSBSLLYTMH-DFCPBBEJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]4CC[C@@H](C[C@H]4CC[C@H]3[C@H]1CC[C@@H]2O)O

Canonical SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2O)O

Origin of Product

United States

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